6-Hydroxy-N1,N1-dimethylphthalamide
Description
6-Hydroxy-N1,N1-dimethylphthalamide is a substituted phthalamide derivative characterized by a hydroxyl group (-OH) at the 6-position of the phthalic acid backbone and dimethylamine substituents on the amide nitrogen. This compound is structurally related to phthalic anhydride derivatives and may exhibit applications in pharmaceuticals or agrochemicals due to its polar functional groups.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-hydroxy-2-N,2-N-dimethylbenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C10H12N2O3/c1-12(2)10(15)8-6(9(11)14)4-3-5-7(8)13/h3-5,13H,1-2H3,(H2,11,14) |
InChI Key |
XARKJAXKBZIWEE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC=C1O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-N1,N1-dimethylphthalamide typically involves the reaction of phthalic anhydride with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydroxyl group is introduced through a subsequent hydroxylation reaction using appropriate reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to achieve high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at the sixth position undergoes oxidation to form carboxylic acid derivatives. This reaction typically employs strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or neutral conditions.
| Reaction Type | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| Hydroxyl → Carboxylic Acid | KMnO₄, H₂SO₄, Δ | 6-Carboxy-N1,N1-dimethylphthalamide | Not specified |
The oxidation mechanism involves the hydroxyl group being deprotonated and oxidized via a two-electron transfer process, forming a ketone intermediate that is further oxidized to the carboxylic acid.
Hydrolysis Reactions
The amide bonds in 6-Hydroxy-N1,N1-dimethylphthalamide are susceptible to hydrolysis under acidic or basic conditions, yielding phthalic acid derivatives and dimethylamine.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux | Phthalic acid + Dimethylamine hydrochloride |
| Basic Hydrolysis | NaOH (aq), Δ | Disodium phthalate + Dimethylamine |
The hydrolysis proceeds through nucleophilic attack by water or hydroxide ions at the carbonyl carbon, leading to cleavage of the amide bond.
Nucleophilic Substitution
The hydroxyl group can act as a leaving group in substitution reactions, particularly when activated by electron-withdrawing substituents. For example, reactions with thionyl chloride (SOCl₂) convert the hydroxyl group to a chloride, enabling further functionalization.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Chlorination | SOCl₂, Δ | 6-Chloro-N1,N1-dimethylphthalamide |
This reaction is critical for synthesizing halogenated derivatives used in pharmaceutical intermediates.
Amidation and Ring-Opening Reactions
In the presence of transition-metal catalysts like titanium tetrakis(dimethylamide) (Ti(NMe₂)₄), this compound participates in selective amidation or ring-opening reactions. These transformations are key in synthesizing complex ligands for coordination chemistry.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Selective Amidation | Ti(NMe₂)₄, THF | Carbinolamide-amide hybrid structures |
For instance, Ti(NMe₂)₄ facilitates the ring-opening of phthalimide units, generating carbinolamide and amide functionalities within the same ligand framework .
Potential for Enzyme Inhibition
While not a direct chemical reaction, the compound’s structural analogs exhibit enzyme-inhibitory activity. The hydroxyl and amide groups interact with biological targets (e.g., proteases or oxidoreductases), disrupting catalytic cycles. Computational studies suggest that the hydroxyl group enhances hydrogen bonding with active-site residues .
Scientific Research Applications
Scientific Research Applications
- Chemistry: 6-Hydroxy-N1,N1-dimethylphthalamide serves as a fundamental building block in synthesizing more complex organic molecules.
- Biology: This compound is under investigation for its potential biological activities, including antimicrobial and antioxidant properties. For instance, thiocarbohydrazones, which share structural similarities, have demonstrated remarkable activity against E. coli and S. aureus .
- Medicine: Current research aims to explore the potential therapeutic applications of this compound, especially in treating neurological disorders.
- Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Chemical Reactions and Properties
The hydroxyl group in this compound is crucial for its reactivity, enabling it to form hydrogen bonds and interact with various enzymes and receptors, thus modulating their activity and leading to observed biological effects.
Types of Reactions:
- Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate () and chromium trioxide ().
- Reduction: The compound can be reduced to form amines or other reduced derivatives. Reducing agents like lithium aluminum hydride () and sodium borohydride () are used.
- Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride () and phosphorus tribromide ().
The major products resulting from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 6-Hydroxy-N1,N1-dimethylphthalamide involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate the activity of these targets, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While the evidence lacks direct analogs, general comparisons can be inferred from related compounds in pharmaceutical impurity lists and hazardous chemical registries :
Table 1: Hypothetical Comparison with Selected Analogs
Key Observations:
- Functional Group Diversity: Unlike this compound, compounds like N-Desmethyltramadol Hydrochloride prioritize amine and phenol groups for pharmacological activity, whereas 3-Bromoanisole serves as a halogenated building block in synthesis .
- Synthetic Utility: The dimethylamide group in this compound may enhance solubility compared to non-polar analogs like 3-Bromoanisole.
Q & A
Q. Table 1: Key Analytical Parameters for this compound
| Parameter | Method | Detection Limit | Reference |
|---|---|---|---|
| Purity Assessment | HPLC-UV (C18 column, 25°C) | 0.1 µg/mL | |
| Structural Confirmation | ESI-MS (m/z 250.1 [M+H]⁺) | 1 ppm | |
| Thermal Stability | TGA (10°C/min, N₂ atmosphere) | ±0.5% mass loss |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
